Acetylstrophanthidin
Acetylstrophanthidin
It is an ATPase inhibitor and a cardiotonic. Cardiac glycoside , derivative of Strophantidin from plants of the Strophantus genus, Apocynaceae
IC50 for cardiac Na+/K+-ATPase inhibition: 0.4 μM; IC50 for renal Na+/K+-ATPase inhibition: 1.3 μM;
Acetylstrophanthidin is an acetate ester that is strophanidin acetylated at the 3beta-hydroxy group. It has a role as an anti-arrhythmia drug. It derives from a strophanthidin.
IC50 for cardiac Na+/K+-ATPase inhibition: 0.4 μM; IC50 for renal Na+/K+-ATPase inhibition: 1.3 μM;
Acetylstrophanthidin is an acetate ester that is strophanidin acetylated at the 3beta-hydroxy group. It has a role as an anti-arrhythmia drug. It derives from a strophanthidin.
Brand Name:
Vulcanchem
CAS No.:
60-38-8
VCID:
VC20775526
InChI:
InChI=1S/C25H34O7/c1-15(27)32-17-3-8-23(14-26)19-4-7-22(2)18(16-11-21(28)31-13-16)6-10-25(22,30)20(19)5-9-24(23,29)12-17/h11,14,17-20,29-30H,3-10,12-13H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1
SMILES:
CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O
Molecular Formula:
C25H34O7
Molecular Weight:
446.53 g/mol
Acetylstrophanthidin
CAS No.: 60-38-8
ADC Toxins
VCID: VC20775526
Molecular Formula: C25H34O7
Molecular Weight: 446.53 g/mol
* For research use only. Not for human or veterinary use.

Description | It is an ATPase inhibitor and a cardiotonic. Cardiac glycoside , derivative of Strophantidin from plants of the Strophantus genus, Apocynaceae IC50 for cardiac Na+/K+-ATPase inhibition: 0.4 μM; IC50 for renal Na+/K+-ATPase inhibition: 1.3 μM; Acetylstrophanthidin is an acetate ester that is strophanidin acetylated at the 3beta-hydroxy group. It has a role as an anti-arrhythmia drug. It derives from a strophanthidin. |
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CAS No. | 60-38-8 |
Product Name | Acetylstrophanthidin |
Molecular Formula | C25H34O7 |
Molecular Weight | 446.53 g/mol |
IUPAC Name | [(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Standard InChI | InChI=1S/C25H34O7/c1-15(27)32-17-3-8-23(14-26)19-4-7-22(2)18(16-11-21(28)31-13-16)6-10-25(22,30)20(19)5-9-24(23,29)12-17/h11,14,17-20,29-30H,3-10,12-13H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1 |
Standard InChIKey | JLZAERUVCODZQO-VWCUIIQSSA-N |
Isomeric SMILES | CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O |
SMILES | CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Canonical SMILES | CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Synonyms | 5-beta-Card-20(22)-enolide,19-oxo-3-beta,5,14-trihydroxy-, 3-acetate |
Reference | - Kai Yuan Yu, /Inhibition of H+-transporting ATPase, Ca2+-transporting ATPase and H+/K+-transporting ATPase by Strophantidin./ Biochim. Biophys. Acta (1992). 1159(1):109-112 - Mirsalichova et al., /The thermodynamic essence of the reversible inactivation of Na+/K+ transporting ATPase by various digitalis derivatives is relaxation of enzyme conformational energy./ Bioch. Biophys. Acta (1988). 937:335-346 |
PubChem Compound | 261075 |
Last Modified | Apr 15 2024 |
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